

Spectroscopic and Structural Elucidation of 11-Dehydroxyisomogroside V: A Technical Guide

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Compound of Interest

Compound Name: 11-Dehydroxyisomogroside V

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This technical guide provides a comprehensive overview of the spectroscopic data for **11-Dehydroxyisomogroside V**, a cucurbitane triterpene glycoside isolated from *Siraitia grosvenorii* (Luo Han Guo). The document focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols for the acquisition of this data are also provided, alongside a visualization of the related mogroside biosynthetic pathway.

Spectroscopic Data

The structural elucidation of **11-Dehydroxyisomogroside V** was achieved through extensive NMR and mass spectral analysis.^[1] The following tables summarize the quantitative ¹H and ¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Data

The complete ¹H and ¹³C NMR spectral assignments for **11-Dehydroxyisomogroside V** were determined in a pyridine-d₅/D₂O (10:1) solvent mixture.^[2] The assignments were established using a combination of 1D and 2D NMR techniques, including COSY, TOCSY, HSQC, and HMBC experiments.^{[1][2]}

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for **11-Dehydroxyisomogroside V**^[2]

Position	δH (ppm)	Multiplicity
1	1.85	m
2	2.15	m
3	3.73	m
5	1.12	m
6	5.49	br s
7	2.35	m
8	2.10	m
9	1.55	m
10	1.25	s
12	1.65, 2.05	m
13	1.95	m
14	1.45	m
15	1.35, 1.75	m
16	4.15	m
17	2.25	m
18	1.05	s
19	0.95	s
20	1.65	m
21	1.30	d, 6.5
22	1.70	m
23	1.50, 1.60	m
26	1.45	s
27	1.50	s

28	0.85	s
29	0.90	s
30	1.20	s
Glc I		
1'	4.84	d, 7.5
Glc II		
1''	4.93	d, 7.5
Glc III		
1'''	4.85	d, 7.5
Glc IV		
1''''	5.18	d, 7.5
Glc V		
1'''''	5.56	d, 7.5

Table 2: ^{13}C NMR Chemical Shift Data (δ , ppm) for **11-Dehydroxyisomogroside V**[2]

Position	δC (ppm)	Position	δC (ppm)
1	35.1	16	72.9
2	28.5	17	51.2
3	88.9	18	17.1
4	39.8	19	19.5
5	52.1	20	36.1
6	121.5	21	20.1
7	142.1	22	35.2
8	41.2	23	29.5
9	50.1	24	75.9
10	38.1	25	77.8
11	25.1	26	28.1
12	34.5	27	31.2
13	48.2	28	29.1
14	49.5	29	16.9
15	32.1	30	25.9
Glc I	Glc IV		
1'	105.1	1'''	105.8
2'	82.1	2'''	75.1
3'	78.5	3'''	78.1
4'	71.8	4'''	71.5
5'	78.2	5'''	77.9
6'	62.9	6'''	69.8
Glc II	Glc V		

1"	104.9	1''''	105.2
2"	75.2	2''''	75.5
3"	78.3	3''''	78.4
4"	71.6	4''''	71.9
5"	77.5	5''''	78.0
6"	69.5	6''''	62.8
Glc III			
1'''	104.2		
2'''	76.5		
3'''	78.6		
4'''	71.9		
5'''	77.8		
6'''	62.5		

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was performed using electrospray ionization (ESI) in negative ion mode. The mass spectral data for **11-Dehydroxyisomogroside V** indicated a molecular weight that is 16 atomic mass units less than that of Isomogroside V, which is consistent with the absence of a hydroxyl group.^[2]

Table 3: Mass Spectrometry Data for **11-Dehydroxyisomogroside V**

Ionization Mode	Observed Ion	Molecular Formula
ESI-	[M-H] ⁻	C ₅₉ H ₉₇ O ₂₈

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Samples of **11-Dehydroxyisomogroside V** were dissolved in a 10:1 mixture of pyridine-d₅ and D₂O for NMR analysis.^[2]

Instrumentation and Data Acquisition: NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The ¹H and ¹³C NMR spectra were referenced to the residual solvent signals. A suite of 1D and 2D NMR experiments were conducted to achieve full spectral assignment, including:

- ¹H NMR
- ¹³C NMR
- Correlation Spectroscopy (COSY)
- Total Correlation Spectroscopy (TOCSY)
- Heteronuclear Single Quantum Coherence (HSQC)
- Heteronuclear Multiple Bond Correlation (HMBC)^{[1][2]}

Mass Spectrometry

Sample Preparation: Samples for mass spectrometry were prepared by dissolving the isolated compound in a suitable solvent, typically methanol or a methanol/water mixture.

Instrumentation and Data Acquisition (LC-MS/MS): A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is typically employed for the analysis of mogrosides. The following is a representative protocol:

- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.

- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in negative ion mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting the transition of the precursor ion $[M-H]^-$ to specific product ions. For structurally similar mogrosides, this allows for high selectivity and sensitivity.

Visualization of the Mogroside Biosynthetic Pathway

As a member of the mogroside family, the biosynthesis of **11-Dehydroxyisomogroside V** follows the general pathway for mogrol-based glycosides. The following diagram illustrates the key enzymatic steps in the formation of the precursor, Mogroside V.



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Caption: Biosynthetic pathway of Mogroside V.

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References

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